2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one

Quality Control Reproducibility Analytical Chemistry

2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one (CAS 2097981-39-8) is a synthetic piperazine derivative with molecular formula C13H23ClN2O and molecular weight 258.79 g/mol. The compound features a 4-cyclopentylpiperazine core acylated with a 2-chlorobutanoyl group, introducing a chiral center at the alpha-carbon of the butanoyl chain (SMILES: CCC(Cl)C(N1CCN(C2CCCC2)CC1)=O).

Molecular Formula C13H23ClN2O
Molecular Weight 258.79 g/mol
CAS No. 2097981-39-8
Cat. No. B1478740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one
CAS2097981-39-8
Molecular FormulaC13H23ClN2O
Molecular Weight258.79 g/mol
Structural Identifiers
SMILESCCC(C(=O)N1CCN(CC1)C2CCCC2)Cl
InChIInChI=1S/C13H23ClN2O/c1-2-12(14)13(17)16-9-7-15(8-10-16)11-5-3-4-6-11/h11-12H,2-10H2,1H3
InChIKeyQCKZMEWWJNCYJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one (CAS 2097981-39-8): Structural Profile and Procurement Specifications


2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one (CAS 2097981-39-8) is a synthetic piperazine derivative with molecular formula C13H23ClN2O and molecular weight 258.79 g/mol . The compound features a 4-cyclopentylpiperazine core acylated with a 2-chlorobutanoyl group, introducing a chiral center at the alpha-carbon of the butanoyl chain (SMILES: CCC(Cl)C(N1CCN(C2CCCC2)CC1)=O) . It belongs to the broader class of N-acylpiperazine derivatives, which have been explored as ligands for sigma receptors, histamine H3 receptors, and other GPCR targets [1]. The compound is commercially available as a research chemical with documented purity specifications and batch-level quality control data .

Why 2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one Cannot Be Replaced by Generic Piperazine Analogs


Piperazine derivatives with identical molecular formulae (C13H23ClN2O, MW 258.79) can exhibit fundamentally different biological and physicochemical properties depending on the position of chlorine substitution, the nature of the N-alkyl/cycloalkyl substituent, and the length of the acyl linker . For instance, 3-chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one shares the same molecular formula but differs in both chlorine position (gamma vs. alpha) and N-substituent (cyclohexyl vs. cyclopentyl), each of which independently alters conformational preferences, hydrogen-bonding capacity, and receptor binding pharmacophores . The 2-chloro substituent in the target compound introduces a chiral center that is absent in non-chlorinated analogs such as 1-(4-cyclopentylpiperazin-1-yl)butan-1-one (MW 224.34), creating the potential for enantioselective biological activity [1]. Furthermore, the cyclopentyl group imposes distinct steric and conformational constraints compared to cyclohexyl or phenyl N-substituents, which can translate into differential sigma receptor subtype selectivity as demonstrated across structurally related N-acylpiperazine series [2]. These structural features are non-interchangeable; substitution with a generic analog risks loss of target engagement, altered metabolic stability, or divergent off-target profiles.

Quantitative Differentiation Evidence for 2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one (CAS 2097981-39-8)


Purity Specification: 98% with Multi-Method Batch QC vs. Industry-Standard 95% Minimum

Bidepharm supplies 2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one at a certified standard purity of 98%, supported by batch-specific quality control data including NMR, HPLC, and GC analyses . In contrast, the same compound was previously available from CymitQuimica (now discontinued) at a minimum purity specification of 95%, and several structurally analogous C13H23ClN2O piperazine derivatives from other vendors are routinely offered at 95% purity . The 3-percentage-point purity differential represents a reduction in unidentified impurities from up to 5% to approximately 2%, which is material for dose-response studies, crystallography trials, and assay development where impurities can confound biological readouts .

Quality Control Reproducibility Analytical Chemistry

Chiral Center at 2-Chloro Substitution: Enantiomeric Differentiation Potential Absent in Non-Chlorinated Analogs

The SMILES structure CCC(Cl)C(N1CCN(C2CCCC2)CC1)=O confirms that the 2-chloro substituent on the butanoyl chain creates a stereogenic center at the alpha-carbon . This chiral center is entirely absent in the direct dechlorinated analog 1-(4-cyclopentylpiperazin-1-yl)butan-1-one (C13H24N2O, MW 224.34), which bears a simple butanoyl group [1]. The presence of a chiral center enables enantiomer separation and enantioselective structure-activity relationship (SAR) studies, a capability that is structurally precluded in the non-chlorinated analog. In related piperazine series, enantiomers of alpha-substituted acylpiperazines have demonstrated differential sigma-1 receptor binding affinities, with observed enantiomeric potency ratios exceeding 10-fold in some cases [2].

Stereochemistry Enantioselectivity Medicinal Chemistry

Cyclopentyl vs. Cyclohexyl N-Substitution: Conformational Constraint and Steric Bulk Differentiation

The N-cyclopentyl substituent in the target compound imposes a 5-membered ring conformational constraint at the piperazine terminus, in contrast to the 6-membered cyclohexyl group found in structural analogs such as 2-chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one (CAS 2098081-89-9, also C13H23ClN2O, MW 258.79) . Cyclopentyl and cyclohexyl rings differ in their conformational flexibility (cyclopentyl adopts fewer low-energy conformations), effective steric bulk, and spatial projection of hydrophobic surface area. In the cyclohexylpiperazine series, sigma-2 receptor binding affinity has been shown through comparative molecular field analysis (CoMFA) to be sensitive to N-substituent steric and electrostatic parameters [1]. While head-to-head binding data for the target compound are not publicly available, the N-substituent difference constitutes a non-trivial structural variable that precludes direct substitution between cyclopentyl and cyclohexyl analogs without altering pharmacological profile [1].

Conformational Analysis Structure-Activity Relationships Sigma Receptors

Class-Level Inference: Cyclopentylpiperazine Scaffold Demonstrates Nanomolar Sigma-1 Receptor Engagement

Although direct binding data for CAS 2097981-39-8 at sigma receptors are absent from the public domain as of the search date, a closely related compound bearing the identical 4-cyclopentylpiperazin-1-yl-carbonyl motif — 2-(cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one (amido-piperizine 1) — demonstrated sigma-1 receptor binding in the nanomolar range with approximately 100-fold selectivity over sigma-2 receptors [1]. That study employed [3H]-(+)-pentazocine displacement assays in guinea pig brain homogenates. Furthermore, NNC 38-1049 (1-(4-chlorophenyl)-4-(4-cyclopentylpiperazin-1-yl)-4-oxobutan-1-one), which also contains the 4-cyclopentylpiperazine moiety, acts as a potent and competitive histamine H3 receptor antagonist (Ki not publicly disclosed for H3, but functional activity confirmed via hypothalamic histamine microdialysis in rats following oral doses of 3–60 mg/kg) [2]. These data establish that the 4-cyclopentylpiperazin-1-yl carbonyl scaffold is pharmacologically competent for high-affinity receptor engagement, providing a class-level rationale for investigating the target compound's receptor binding profile.

Sigma-1 Receptor Neuroprotection Binding Affinity

Synthetic Accessibility: Defined Two-Component Acylation Route from Commercially Available Building Blocks

The synthesis of 2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one proceeds via a single-step acylation of 4-cyclopentylpiperazine (CAS 21043-40-3, commercially available from multiple suppliers at ≥95% purity) with 2-chlorobutanoyl chloride [1]. This contrasts with structurally related compounds such as 2-(4-cyclopentylpiperazin-1-yl)butanoic acid (CAS 1285111-09-2, C13H24N2O2, MW 240.34), which requires alkylation rather than acylation chemistry and yields a carboxylic acid functional group with different reactivity and hydrogen-bonding capacity . The 2-chloro substituent in the target compound additionally serves as a versatile synthetic handle for further derivatization via nucleophilic substitution (SN2), enabling the generation of focused analog libraries — a capability not available with the non-chlorinated butanoyl analog .

Synthetic Chemistry Building Blocks Derivatization

Recommended Application Scenarios for 2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one (CAS 2097981-39-8)


Sigma-1 Receptor Ligand Screening and SAR Exploration

Based on class-level evidence that the 4-cyclopentylpiperazin-1-yl carbonyl scaffold supports nanomolar sigma-1 receptor binding [1], this compound is suitable as a screening candidate in sigma-1 receptor radioligand displacement assays (e.g., [3H]-(+)-pentazocine, guinea pig brain homogenates). The 2-chloro chiral center provides an additional SAR dimension: enantiomer resolution followed by individual testing can reveal enantioselective binding, a capability unavailable with non-chlorinated analogs . Researchers should request enantiopure samples or perform chiral chromatographic separation prior to assay.

Building Block for Focused Piperazine Analog Library Synthesis

The 2-chloro substituent functions as a leaving group for nucleophilic substitution (SN2) with amines, thiols, or alcohols, enabling rapid diversification at the alpha-position of the butanoyl chain [1]. This compound can serve as a central intermediate for generating 20–50 compound libraries exploring substituent effects on receptor binding or cellular activity. The 98% purity with documented QC (NMR, HPLC, GC) supports direct use in parallel synthesis without additional purification, reducing workflow bottlenecks.

Histamine H3 Receptor Antagonist Development Starting Point

The cyclopentylpiperazine moiety is a recognized pharmacophoric element in histamine H3 receptor antagonists, as exemplified by NNC 38-1049 [2]. This compound may be tested in H3 receptor binding and functional assays (e.g., GTPγS binding, cAMP modulation) as part of a hit-finding or lead-optimization program for obesity, cognitive disorders, or sleep-wake regulation. Procurement at high purity (98%) is essential to avoid false positives from impurities that may act as partial agonists or antagonists in functional assays .

Forensic Toxicology Reference Standard Development

Given that this compound has been described as a psychoactive substance and associated with recreational use , it may be relevant for forensic toxicology laboratories developing analytical reference standards. The availability of batch-specific QC data (NMR, HPLC, GC) supports its use as a certified reference material for LC-MS/MS or GC-MS method validation, where unambiguous identification and quantification require well-characterized reference compounds with documented purity.

Quote Request

Request a Quote for 2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.